molecular formula C6H8ClN3S B3080928 Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride CAS No. 1093630-29-5

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride

Cat. No.: B3080928
CAS No.: 1093630-29-5
M. Wt: 189.67 g/mol
InChI Key: IWGRYRWUGAWZMQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride is a chemical compound with the CAS Number: 1093630-29-5 . It has a molecular weight of 189.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular formula of C6H8ClN3S . The SMILES string for this compound is NCCC1=CN2C(SC=C2)=N1.Cl , which provides a simplified representation of the compound’s structure.

Scientific Research Applications

Anticancer Potential

Imidazo[2,1-b][1,3]thiazoles have shown potential as anticancer agents. A study by Potikha and Brovarets (2020) describes a new method for assembling imidazo[2,1-b][1,3]thiazole, demonstrating moderate ability to suppress the growth of kidney cancer cells. This compound also showed effects on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Similarly, Andreani et al. (2005) reported the synthesis of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones with significant antitumor activity, particularly effective in blocking colon adenocarcinoma HT-29 cells in mitosis (Andreani et al., 2005).

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. A 2022 study describes the synthesis of imidazo[2,1-b][1,3]thiazines modified with 4-pyridinyloxy moiety, demonstrating significant anti-inflammatory activity in vivo using a carrageenan-induced hind paw edema test in white rats (Research on 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines, 2022).

Potential Insect Control Agents

Imidazo[2,1-b]thiazole carbamates and acylureas, as described by Andreani et al. (1989), show potential as insect control agents. The synthesis and reaction conditions impact the product formation, suggesting applications in pest management (Andreani et al., 1989).

Cytotoxic Activity Against Cancer Cell Lines

Ding et al. (2012) synthesized novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which exhibited cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating their potential as inhibitors in cancer treatment (Ding et al., 2012).

Modulation of Immune Response

Research by Robert et al. (1995) explored the influence of aryl group position on the immunostimulant properties of imidazo[2,1-b]thiazole derivatives, showing modulation of CD2 receptor by human T lymphocytes. This suggests potential applications in immunotherapy or as immunomodulatory agents (Robert et al., 1995).

Pharmaceutical Applications

Karimian (2009) discusses the pharmacological ability of imidazo[2,1-b]thiazoles to stimulate the expression of endothelial nitric oxide synthase, indicating their potential in treating various diseases (Karimian, 2009).

Therapeutic Versatility

Shareef et al. (2019) provide a comprehensive review of the pharmacological activities of imidazo[2,1-b]thiazole derivatives, highlighting their versatility in medicinal chemistry (Shareef et al., 2019).

Safety and Hazards

The compound is classified as an irritant . The hazard statements associated with it include H317, which indicates that it may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.ClH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRYRWUGAWZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride
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